

JNJ-3534 (JNJ-61803534): A Technical Overview of its Target Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-3534

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Introduction

JNJ-3534, also known as JNJ-61803534, is a potent and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).^{[1][2][3]} RORyt is a key transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[1][4]} The IL-23/IL-17 axis is a well-established driver of several autoimmune and inflammatory diseases. Consequently, RORyt has emerged as a promising therapeutic target for the development of novel oral therapies for these conditions. This technical guide provides an in-depth overview of the target selectivity profile of **JNJ-3534**, including its quantitative inhibitory activity, the experimental methodologies used for its characterization, and its effects on the RORyt signaling pathway.

Target Selectivity and Potency

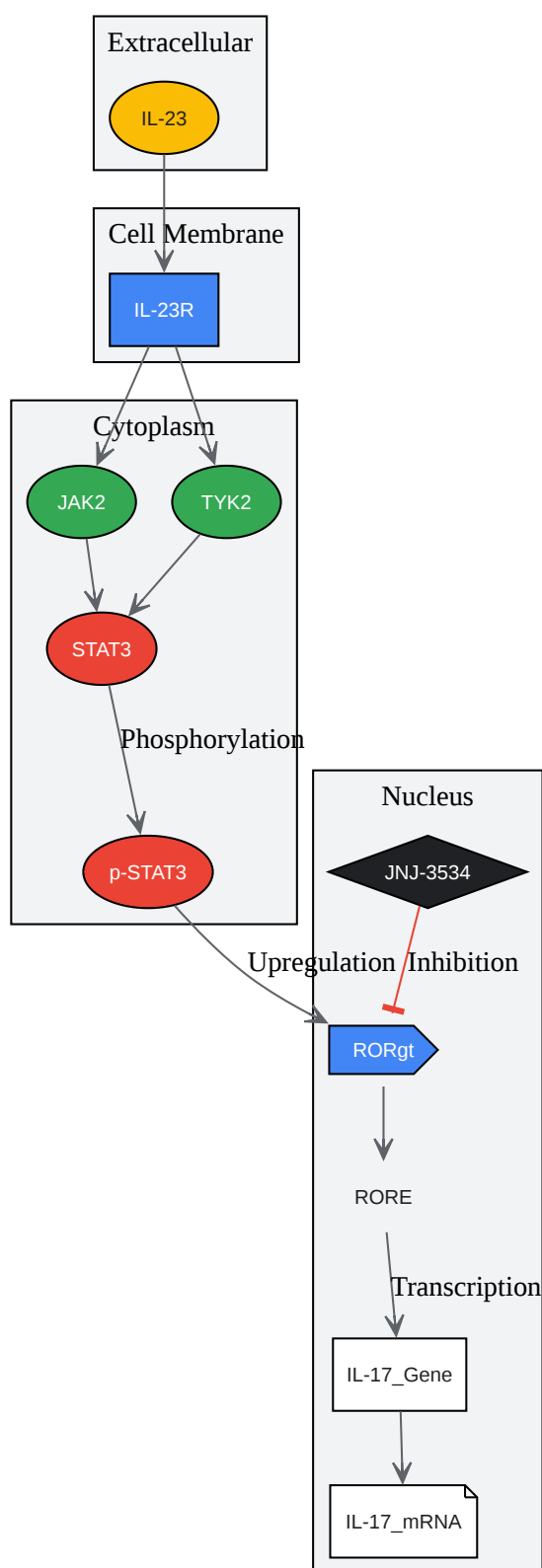
JNJ-3534 demonstrates high potency as an inverse agonist of RORyt. A key aspect of its development is its selectivity for RORyt over other closely related members of the ROR family, namely ROR α and ROR β , which minimizes the potential for off-target effects.

| Target | Assay Type | IC50 (nM) | Reference |
|----------------|---|-----------------------------|---------------------|
| ROR γ t | GAL4 Reporter Assay (HEK-293T cells) | 9.6 | [2] |
| ROR α | GAL4 Reporter Assay (HEK-293T cells) | Not Reported (Selective) | [1] |
| ROR β | GAL4 Reporter Assay (HEK-293T cells) | Not Reported (Selective) | [1] |

Table 1: In vitro potency of **JNJ-3534** against ROR family members.

ROR γ t Signaling Pathway and Mechanism of Action of JNJ-3534

ROR γ t is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse agonist, **JNJ-3534** binds to ROR γ t and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators, thereby suppressing the transcriptional activity of ROR γ t.



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Diagram 1: Simplified RORγt signaling pathway and the inhibitory action of **JNJ-3534**.

Experimental Protocols

The following sections describe the likely methodologies employed to characterize the selectivity and functional activity of **JNJ-3534**, based on published literature and standard practices in the field.

RORyt GAL4 Reporter Gene Assay

This assay is a common method to assess the potency and selectivity of nuclear receptor modulators.

- **Cell Culture and Transfection:** HEK-293T cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids:
 - An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of RORyt, ROR α , or ROR β .
 - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- **Compound Treatment:** After transfection, the cells are treated with various concentrations of **JNJ-3534**.
- **Luciferase Assay:** Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The inverse agonist activity of **JNJ-3534** results in a dose-dependent decrease in luciferase expression.
- **Data Analysis:** The IC50 values are calculated from the dose-response curves.



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Diagram 2: Generalized workflow for a GAL4 reporter gene assay.

Human Th17 Differentiation and Cytokine Production Assay

This cellular assay evaluates the functional impact of **JNJ-3534** on primary human immune cells.

- **Isolation of CD4+ T cells:** Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- **Th17 Differentiation:** The isolated CD4+ T cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as IL-1 β , IL-6, and IL-23.
- **Compound Treatment:** **JNJ-3534** is added to the cell cultures at various concentrations.
- **Cytokine Measurement:** After a period of incubation (typically several days), the cell culture supernatants are collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA).
- **Selectivity Assessment:** To assess selectivity, similar experiments are conducted under Th1-polarizing conditions, and the production of IFN- γ is measured. **JNJ-3534** is expected to inhibit IL-17A production without significantly affecting IFN- γ production.[1]

In Vivo Efficacy Models

The anti-inflammatory effects of **JNJ-3534** have been evaluated in preclinical animal models of autoimmune diseases.

- **Collagen-Induced Arthritis (CIA) in Mice:** This is a widely used model for rheumatoid arthritis. **JNJ-3534** has been shown to dose-dependently reduce the clinical signs of arthritis in this model.[1]
- **Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice:** This model mimics key features of human psoriasis. **JNJ-3534** has demonstrated significant inhibition of skin inflammation and the expression of ROR γ t-regulated genes in this model.[1]

Conclusion

JNJ-3534 (JNJ-61803534) is a potent and selective inverse agonist of ROR γ t. Its high affinity for the target and its ability to specifically inhibit the Th17-mediated inflammatory pathway have been demonstrated in a range of in vitro and in vivo studies. The data from these studies support its development as a potential oral therapeutic for the treatment of autoimmune and inflammatory diseases such as psoriasis. While clinical development was halted due to findings in a preclinical toxicology study, the selectivity profile of **JNJ-3534** serves as a valuable case study for the development of future ROR γ t inhibitors.

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- To cite this document: BenchChem. [JNJ-3534 (JNJ-61803534): A Technical Overview of its Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192960#jnj-3534-target-selectivity-profile]

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